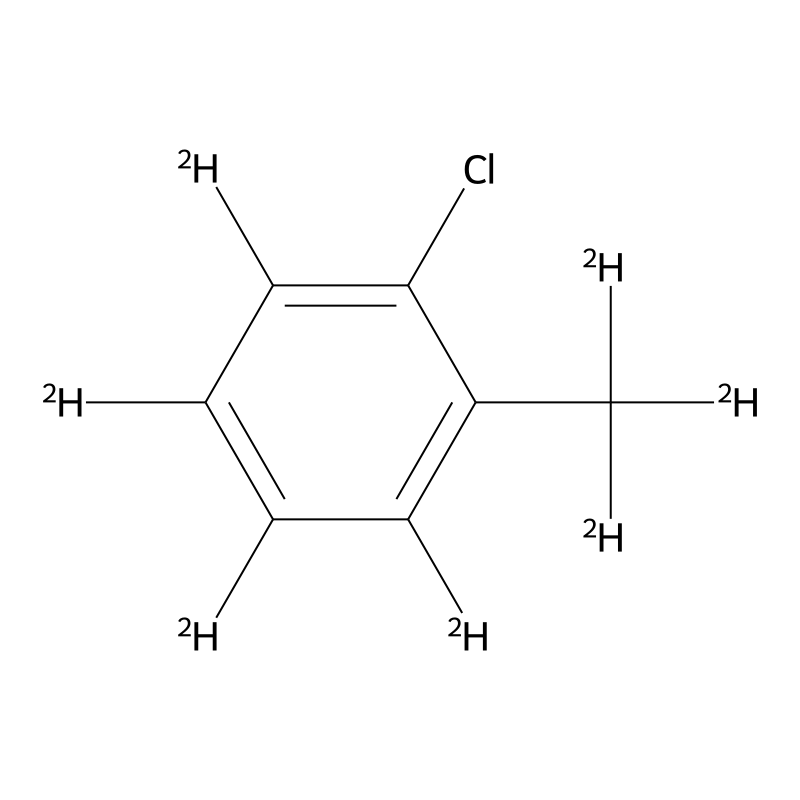

2-Chlorotoluene-d7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

One primary application of 2-Chlorotoluene-d7 is in NMR spectroscopy []. NMR is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to obtain detailed information about the structure and dynamics of molecules. Deuterated solvents like 2-Chlorotoluene-d7 offer several advantages in NMR:

- Reduced Signal Interference: Protons (¹H) are abundant in most molecules and biological samples. Their signals in NMR spectra can overlap and obscure the signals of interest from other nuclei. By using a deuterated solvent, the background signal from protons is significantly reduced, leading to a cleaner and more interpretable spectrum [].

- Lock Signal: Deuterium lock is a technique used to maintain a stable magnetic field during NMR experiments. The deuterium nuclei in 2-Chlorotoluene-d7 can be locked onto by the spectrometer, ensuring consistent and reliable measurements [].

These properties make 2-Chlorotoluene-d7 a versatile solvent for studying a wide range of molecules in NMR, including small organic molecules, polymers, and biological macromolecules like proteins and nucleic acids [].

Applications in Material Science Research

-Chlorotoluene-d7 can also be used in material science research. Due to its specific properties, it can serve as:

- Solvent for Studying Polymers: 2-Chlorotoluene-d7 can dissolve various polymers, making it suitable for studying their properties using techniques like NMR spectroscopy. The deuteration helps to eliminate interference from the solvent itself in the analysis.

- Reference Material for Studying Supramolecular Chemistry: Supramolecular chemistry deals with the interactions between molecules to form larger assemblies. 2-Chlorotoluene-d7 can be used as a reference material in NMR studies of these assemblies, providing a stable and well-defined signal for comparison.

2-Chlorotoluene-d7 is a deuterated form of 2-chlorotoluene, where the hydrogen atoms in the methyl group are replaced by deuterium atoms. Its chemical formula is , and it has a molecular weight of approximately 134.64 g/mol. This compound is a colorless liquid with a strong aromatic odor, similar to its non-deuterated counterpart. It is primarily used in scientific research and analytical chemistry due to its isotopic labeling, which allows for precise tracking in various

2-Chlorotoluene-d7 itself does not possess a specific biological mechanism of action. However, its primary use lies in NMR spectroscopy, where the deuterium atoms act to "lock" the signals from the corresponding protons in the molecule, leading to a simpler and more interpretable NMR spectrum []. This allows scientists to study the structure and dynamics of other molecules surrounding the 2-Chlorotoluene-d7 molecule.

2-Chlorotoluene-d7 is likely to share similar hazards with 2-chlorotoluene:

- Flammability: Flammable liquid. Keep away from heat, sparks, and open flames.

- Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin. Can cause irritation to eyes, skin, and respiratory system.

- Reactivity: May react with strong oxidizing agents.

- Halogenation: Reacts with halogens to introduce additional halide groups.

- Nitration: Can be nitrated to form nitro-substituted derivatives.

- Oxidation: Undergoes oxidation reactions, particularly with free-radical oxidants, leading to the formation of various phenolic compounds .

Due to the presence of deuterium, these reactions can be monitored using techniques like nuclear magnetic resonance spectroscopy, providing insights into reaction mechanisms and dynamics.

The synthesis of 2-chlorotoluene-d7 typically involves:

- Chlorination of Toluene-d7: Toluene-d7 can be chlorinated using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. This process selectively introduces a chlorine atom at the ortho position relative to the methyl group.

- Deuteration Techniques: The starting material, toluene, can be synthesized through deuterated solvents or by using deuterated reagents in reactions that yield toluene-d7 before chlorination .

2-Chlorotoluene-d7 is primarily utilized in:

- Analytical Chemistry: As an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

- Environmental Testing: Used as a reference material for detecting pollutants and studying their behavior in various environments.

- Pharmaceutical Research: Assists in studying metabolic pathways and interactions of chlorinated aromatic compounds within biological systems .

Studies involving 2-chlorotoluene-d7 often focus on its interactions with other chemicals and biological systems. Its unique isotopic labeling allows researchers to trace its behavior in complex mixtures or biological matrices. For example, it can be used to study the degradation pathways of chlorinated compounds in environmental samples or the metabolic processes in organisms exposed to these chemicals .

Several compounds share structural similarities with 2-chlorotoluene-d7. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Chlorotoluene | C7H7Cl | Non-deuterated form; widely used in industrial applications. |

| 3-Chlorotoluene | C7H7Cl | Chlorine at the meta position; different reactivity patterns. |

| 4-Chlorotoluene | C7H7Cl | Chlorine at the para position; distinct physical properties. |

| Benzyl chloride | C7H7Cl | More reactive due to the presence of a benzylic chloride. |

Uniqueness: The deuterated version (2-chlorotoluene-d7) offers advantages in research settings due to its isotopic labeling, allowing for more precise tracking and analysis compared to its non-deuterated counterparts.

2-Chlorotoluene-d7 represents a deuterated aromatic compound of significant importance in analytical chemistry and pharmaceutical research. This comprehensive analysis examines the various synthetic approaches for preparing this isotopically labeled compound, with particular emphasis on hydrogen/deuterium exchange techniques, catalytic deuteration strategies, and the inherent challenges associated with selective deuteration and purity control [1] [2] [3].

The synthesis of 2-Chlorotoluene-d7 involves the strategic incorporation of seven deuterium atoms into the molecular framework, replacing all hydrogen atoms in both the aromatic ring and the methyl substituent. This transformation requires sophisticated methodologies that can achieve high isotopic incorporation while maintaining structural integrity and chemical purity [5] [6].

Synthesis and Preparation Methods

Deuterium/Hydrogen Exchange (H/D Exchange) Techniques

Deuterium/hydrogen exchange represents one of the most widely employed methodologies for preparing deuterated aromatic compounds, including 2-Chlorotoluene-d7. This approach leverages the fundamental principle that hydrogen atoms bonded to carbon can be reversibly exchanged with deuterium under appropriate reaction conditions [2] [7] [8].

Mechanistic Foundations

The H/D exchange process in aromatic systems proceeds through either acid-catalyzed or base-catalyzed pathways, each exhibiting distinct mechanistic characteristics [8]. In acid-catalyzed deuteration, the mechanism follows electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile toward an electrophilic deuterium species. The process involves formation of a sigma complex (Wheland intermediate) where deuterium is temporarily bonded to the aromatic carbon, followed by loss of a proton to restore aromaticity [2] [9].

Base-catalyzed deuteration operates through a different mechanism, involving deprotonation of the aromatic carbon-hydrogen bond to form a carbanion intermediate, which subsequently undergoes protonation with deuterium from the solvent system [10] [8]. This pathway is particularly effective for activated aromatic positions and shows enhanced reactivity in the presence of electron-withdrawing substituents [11].

The kinetics of H/D exchange reactions are governed by several factors, including the electronic nature of the aromatic system, the presence of directing groups, and the reaction conditions employed [12] [13]. For 2-chlorotoluene, the chlorine substituent serves as a mild electron-withdrawing group, influencing the reactivity pattern and regioselectivity of deuteration [1] .

Practical Implementation

The implementation of H/D exchange for 2-Chlorotoluene-d7 synthesis typically involves exposure of the parent compound to deuterium oxide (D2O) under controlled conditions [2] [15]. The reaction parameters include temperature ranges from 80°C to 250°C, depending on the specific catalyst system employed [16] [17]. Higher temperatures generally accelerate the exchange process but may lead to reduced selectivity and increased side reactions [15] [18].

Catalyst selection plays a crucial role in determining both the efficiency and selectivity of the deuteration process [3] [19] [15]. Platinum group metals, particularly palladium and ruthenium complexes, have demonstrated exceptional performance in facilitating H/D exchange reactions [16] [20]. The use of RuCl2(PPh3)3 as a catalyst has shown particular promise, enabling deuteration under relatively mild conditions with high incorporation rates [3] [20].

The deuteration pattern in aromatic systems follows predictable trends based on electronic and steric factors [9] [16]. For 2-chlorotoluene, the meta and para positions relative to the chlorine substituent typically show enhanced reactivity due to the electron-withdrawing nature of the halogen [1] [21]. The methyl group undergoes facile deuteration through a different mechanism involving benzylic activation [11] [22].

Catalytic Deuteration Strategies

Catalytic deuteration represents a sophisticated approach for achieving selective deuterium incorporation with high efficiency and control [3] [19] [23]. This methodology employs transition metal catalysts to facilitate the breaking and forming of carbon-hydrogen and carbon-deuterium bonds under mild reaction conditions [24] [25] [26].

Transition Metal Catalysis

The development of transition metal-catalyzed deuteration has revolutionized the field of isotopic labeling, offering unprecedented control over selectivity and incorporation efficiency [25] [26] [27]. Ruthenium-based catalysts have emerged as particularly effective systems, with [RuCl2(PPh3)3] demonstrating exceptional performance in selective deuteration reactions [3] [20]. This catalyst system operates through a mechanism involving oxidative addition of C-H bonds, followed by reductive elimination with deuterium incorporation [3] [23].

Iridium catalysts represent another important class of deuteration catalysts, particularly for achieving high degrees of deuterium incorporation [23] [24] [28]. The dicyclopentadienyltrihydridotantalum(V) catalyst system has shown remarkable effectiveness for benzene deuteration, operating through reversible oxidative addition and reductive elimination cycles [23] [24]. This approach can be adapted for 2-chlorotoluene deuteration with appropriate modifications to accommodate the substituent effects [1] [23].

Palladium-catalyzed deuteration has gained significant attention due to its high functional group tolerance and mild reaction conditions [29] [30] [31]. Recent developments in ligand design have enabled highly selective deuteration with excellent isotopic incorporation rates [25] [30]. The use of specialized ligands, such as TRIP-protected aminoquinoline derivatives, has demonstrated remarkable selectivity in achieving targeted deuteration patterns [30].

Mechanistic Considerations

The mechanism of catalytic deuteration involves several key steps that determine both the efficiency and selectivity of the process [3] [25] [26]. The initial step typically involves coordination of the substrate to the metal center, followed by oxidative addition of the C-H bond to form a metal-hydride intermediate [23] [24]. This intermediate then undergoes exchange with deuterium from the deuterium source, followed by reductive elimination to regenerate the catalyst and release the deuterated product [3] [28].

The choice of deuterium source significantly impacts the overall efficiency and practicality of the catalytic process [3] [15] [32]. While deuterium gas (D2) offers high isotopic purity, its use requires specialized handling equipment and safety considerations [19] [32]. Deuterium oxide (D2O) represents a more practical and economical alternative, though it may require optimization of reaction conditions to achieve comparable deuteration levels [3] [15] [17].

The role of additives and co-catalysts in enhancing deuteration efficiency has been extensively studied [3] [33]. Copper iodide (CuI) and potassium deuteroxide (KOD) have shown particular effectiveness as co-catalysts, enabling different selectivity patterns depending on the specific combination employed [3]. The presence of zinc powder as a reducing agent has also been shown to facilitate in situ generation of deuterium gas from D2O, enhancing the overall deuteration efficiency [3] [15].

Advanced Catalytic Systems

Recent advances in catalytic deuteration have focused on developing more sophisticated catalyst systems that offer enhanced selectivity and efficiency [25] [26] [33]. Manganese-catalyzed ortho-selective deuteration has emerged as a particularly promising approach, using Mn(CO)5Br as the catalyst with NaOAc as an additive [33]. This system enables highly regioselective deuteration of aromatic amidines and related compounds with excellent yields and deuterium incorporation rates [33].

Electrochemical deuteration represents an innovative approach that eliminates the need for traditional chemical reductants [34] [35]. This methodology employs graphite electrodes to facilitate deuterium incorporation from D2O under mild conditions, achieving deuteration rates as high as 99% with excellent chemoselectivity [35]. The electrochemical approach offers several advantages, including reduced environmental impact and simplified reaction setups [34] [35].

Flow chemistry techniques have also been integrated with catalytic deuteration to enhance scalability and efficiency [17] [32]. Continuous flow reactors enable precise control of reaction parameters and facilitate heat and mass transfer, leading to improved deuteration rates and selectivity [17]. The use of microwave heating in flow systems has shown particular promise for enhancing reaction efficiency while maintaining mild conditions [17].

Challenges in Selective Deuteration and Purity Control

The synthesis of high-purity 2-Chlorotoluene-d7 presents several significant challenges that must be addressed to achieve satisfactory results [36] [37] [38]. These challenges encompass selectivity control, isotopic purity maintenance, reaction kinetics optimization, and functional group tolerance [36] [38] [39].

Selectivity Challenges

Achieving selective deuteration in aromatic systems requires careful consideration of electronic and steric factors that influence reactivity patterns [36] [27] [40]. The presence of multiple reactive sites in 2-chlorotoluene creates potential for non-selective deuteration, leading to complex product mixtures [1] [21]. The aromatic ring contains five chemically distinct hydrogen atoms, each with different reactivity profiles based on their electronic environment [9] [21].

The chlorine substituent exerts both inductive and resonance effects that influence the reactivity of different positions on the aromatic ring [1] [21]. The ortho and para positions experience deactivation due to the electron-withdrawing inductive effect, while the meta positions show relatively enhanced reactivity [21] [41]. This electronic bias must be carefully managed to achieve the desired deuteration pattern [36] [27].

Kinetic isotope effects present additional complications in selective deuteration [18] [42] [43]. The stronger C-D bond compared to C-H bonds leads to preferential retention of deuterium once incorporated, but also slower initial deuteration rates [18]. This phenomenon can lead to incomplete deuteration or require extended reaction times to achieve high incorporation levels [18] [42].

Isotopic Purity Considerations

Maintaining high isotopic purity represents one of the most critical challenges in deuteration chemistry [37] [39] [44]. Isotopic purity is defined as the percentage of deuterium atoms at the intended labeling positions, and values above 95% are typically required for most applications [37] [45] [46]. Several factors can compromise isotopic purity, including back-exchange reactions, incomplete deuteration, and presence of protiated impurities [37] [39].

Back-exchange reactions occur when deuterated products undergo H/D exchange with protiated solvents or reagents during workup and purification procedures [47] [48]. This phenomenon is particularly problematic for labile positions and can significantly reduce the final isotopic purity of the product [47] [48]. Careful selection of deuterated solvents and rapid processing can minimize back-exchange, but these measures increase cost and complexity [48] [37].

Analytical methods for determining isotopic purity require sophisticated instrumentation and expertise [44] [49] [50]. High-resolution mass spectrometry provides the most accurate determination of isotopic composition, enabling distinction between isotopologues with single deuterium differences [44] [49]. Nuclear magnetic resonance spectroscopy offers complementary information about deuterium incorporation patterns and structural integrity [50] [51].

Reaction Optimization Challenges

Optimizing reaction conditions for deuteration requires balancing multiple competing factors [36] [38] [27]. Higher temperatures generally accelerate deuteration rates but may also promote side reactions and reduce selectivity [15] [18]. Longer reaction times can improve deuteration completeness but increase the risk of degradation and back-exchange [18] [38].

Catalyst loading represents another critical optimization parameter [25] [26] [20]. Higher catalyst loadings typically improve reaction rates and deuteration efficiency but increase costs and may introduce impurities [25] [20]. The optimal catalyst loading depends on the specific substrate and reaction conditions, requiring empirical optimization for each system [25] [26].

Solvent selection significantly impacts both deuteration efficiency and selectivity [3] [15] [11]. Deuterated solvents are often preferred to minimize isotopic dilution, but their high cost limits practical applications [15] [37]. Mixed solvent systems can provide acceptable performance while reducing costs, but require careful optimization to maintain deuteration efficiency [15] [11].

Scale-up Considerations

Translating laboratory-scale deuteration procedures to preparative scales presents unique challenges [36] [38] [17]. Heat and mass transfer limitations become more significant at larger scales, potentially affecting reaction uniformity and deuteration efficiency [17]. The increased volumes of deuterated reagents required at preparative scales significantly impact cost considerations [37] [38].

Flow chemistry offers potential solutions to scale-up challenges by providing better control over reaction parameters and heat transfer [17] [32]. Continuous flow reactors enable precise temperature control and efficient mixing, leading to more uniform deuteration results [17]. The smaller reactor volumes in flow systems also reduce the quantities of expensive deuterated reagents required [32].

Comparative Analysis of Synthetic Routes

The various synthetic approaches for preparing 2-Chlorotoluene-d7 each offer distinct advantages and limitations that must be considered when selecting an optimal methodology [1] [6] [52]. A comprehensive comparison reveals significant differences in efficiency, selectivity, cost, and practical implementation requirements.

Direct Chlorination Route

The direct chlorination of toluene-d7 represents the most straightforward synthetic approach, involving electrophilic aromatic substitution of the deuterated starting material [1] [21] [41]. This route offers the advantage of high isotopic purity in the final product, as the deuterium labeling is established in the starting material [1] . The chlorination reaction can be achieved using standard Lewis acid catalysis with aluminum chloride or iron(III) chloride under moderate temperature conditions [1] [21].

The regioselectivity of aromatic chlorination favors the ortho and para positions due to the activating influence of the methyl group [21] [41]. For 2-chlorotoluene synthesis, the ortho selectivity can be enhanced through kinetic control and careful temperature management [21]. Typical yields range from 70-87% with deuterium incorporation rates of 95-99%, making this approach highly attractive from a purity standpoint [1] [6].

However, the direct chlorination route suffers from several limitations [21] [41]. The requirement for pre-deuterated toluene increases cost and complexity, as toluene-d8 is significantly more expensive than the unlabeled compound [37] [38]. Additionally, the chlorination reaction may lead to some deuterium loss through side reactions or back-exchange processes [1] [21].

Sequential H/D Exchange and Chlorination

The sequential approach involving initial chlorination followed by deuteration offers advantages in terms of starting material availability and cost [1] [21]. This route begins with inexpensive 2-chlorotoluene and subjects it to H/D exchange conditions to achieve deuterium incorporation [2] [15]. The chlorine substituent serves as a directing group that can influence the deuteration selectivity pattern [1] [21].

The two-step nature of this approach allows for optimization of each transformation independently, potentially leading to higher overall yields [21] [41]. The chlorination step can be optimized for maximum regioselectivity and yield, while the deuteration step can be tailored for optimal isotopic incorporation [1] [15]. Typical overall yields range from 65-80% with deuterium incorporation rates of 85-95% [6].

The main disadvantages of the sequential approach include increased process complexity and potential for reduced isotopic purity [36] [38]. Each additional synthetic step introduces opportunities for side reactions and product loss [52]. The deuteration step may also be less efficient due to the electron-withdrawing nature of the chlorine substituent, which deactivates the aromatic ring toward electrophilic attack [1] [21].

One-Pot Deuteration Methodologies

Advanced one-pot deuteration methodologies represent the state-of-the-art in selective isotopic labeling [3] [25] [30]. These approaches employ sophisticated catalyst systems to achieve selective deuteration of 2-chlorotoluene under optimized conditions [25] [26] [33]. The use of transition metal catalysts enables mild reaction conditions and high selectivity [3] [23] [25].

Recent developments in ligand design have enabled remarkable selectivity in one-pot deuteration processes [25] [30]. The use of specialized directing groups and custom-designed ligands allows for precise control over deuteration patterns [33] [30]. These methodologies typically achieve yields of 80-95% with deuterium incorporation rates of 95-99% [25] [33].

The primary advantages of one-pot methodologies include operational simplicity and high atom economy [25] [26]. The elimination of isolation and purification steps between transformations reduces material losses and contamination risks [52]. However, these approaches often require expensive catalysts and specialized reaction conditions that may limit their practical implementation [25] [38].

Electrochemical and Flow Chemistry Approaches

Emerging electrochemical and flow chemistry approaches offer unique advantages for deuteration processes [17] [34] [35]. Electrochemical deuteration eliminates the need for traditional reducing agents and can be performed under very mild conditions [34] [35]. Flow chemistry enables precise control over reaction parameters and facilitates scale-up [17] [32].

Electrochemical deuteration of 2-chlorotoluene derivatives has shown promising results, with deuteration rates as high as 99% achieved under mild conditions [35]. The use of graphite electrodes and D2O as the deuterium source makes this approach environmentally friendly and cost-effective [34] [35]. However, the substrate scope and selectivity patterns require further development [35].

Flow chemistry approaches offer excellent scalability and reproducibility [17] [32]. The precise control over temperature, residence time, and mixing enables optimization of deuteration parameters with greater precision than batch processes [17]. The reduced volumes of expensive deuterated reagents required in flow systems also provide economic advantages [32].

Economic and Practical Considerations

The economic viability of different synthetic routes depends heavily on the scale of production and intended application [37] [38] [45]. For research-scale quantities, the higher cost of sophisticated catalysts and deuterated starting materials may be acceptable given the superior results achieved [25] [38]. For larger-scale applications, more economical approaches using D2O as the deuterium source become increasingly attractive [15] [37].

The availability and cost of starting materials significantly impact route selection [37] [38]. While deuterated starting materials offer advantages in terms of isotopic purity, their high cost may be prohibitive for large-scale applications [37]. The use of D2O as a deuterium source provides a more economical alternative, though it may require optimization of reaction conditions [15] [38].

Regulatory and safety considerations also influence route selection [37] [38]. Some deuteration methodologies require specialized handling procedures for deuterium gas or other hazardous reagents [19] [32]. The environmental impact of different approaches varies significantly, with electrochemical and flow chemistry methods generally offering more sustainable alternatives [34] [35] [32].

The analytical requirements for product characterization and quality control represent additional considerations in route selection [44] [49] [50]. Methods that provide higher isotopic purity may reduce analytical complexity and costs [44] [50]. Conversely, routes that require extensive purification or produce complex product mixtures may increase overall process costs despite lower initial material expenses [52] [49].